Cas no 851950-02-2 (ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

Ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a specialized heterocyclic compound featuring a thienopyridazine core with a 4-chlorophenyl substituent and a pentanamido side chain. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for developing biologically active molecules. The presence of the ester group enhances reactivity for further derivatization, while the chlorophenyl moiety may contribute to lipophilicity and target binding affinity. The compound’s unique fused-ring system could offer advantages in stability and selectivity for applications such as enzyme inhibition or receptor modulation. Its synthesis and functionalization potential make it a valuable intermediate for pharmaceutical research and development.
ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate structure
851950-02-2 structure
Product Name:ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate
CAS No:851950-02-2
MF:C20H20ClN3O4S
MW:433.908502578735
CID:6261916
PubChem ID:3452822
Update Time:2025-05-20

ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate
    • 851950-02-2
    • ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
    • F0641-0392
    • AKOS024590262
    • ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
    • ethyl 3-(4-chlorophenyl)-4-oxo-5-(pentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate
    • AB00670426-01
    • Inchi: 1S/C20H20ClN3O4S/c1-3-5-6-15(25)22-18-16-14(11-29-18)17(20(27)28-4-2)23-24(19(16)26)13-9-7-12(21)8-10-13/h7-11H,3-6H2,1-2H3,(H,22,25)
    • InChI Key: PCNSZFRDRCOCHD-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)N1C(C2=C(NC(CCCC)=O)SC=C2C(C(=O)OCC)=N1)=O

Computed Properties

  • Exact Mass: 433.0863050g/mol
  • Monoisotopic Mass: 433.0863050g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 8
  • Complexity: 666
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 116Ų

ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate Pricemore >>

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Additional information on ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno3,4-dpyridazine-1-carboxylate

Ethyl 3-(4-Chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No. 851950-02-2): A Comprehensive Overview

Ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No. 851950-02-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thienopyridazine core and functional groups such as an ethyl ester, a chlorophenyl moiety, and a pentanamido group. These structural elements contribute to its potential biological activities and pharmacological properties.

The thienopyridazine core is a heterocyclic system that has been extensively studied for its diverse biological activities. Thienopyridazines are known for their anti-inflammatory, antiviral, and anticancer properties. The presence of the chlorophenyl moiety in the structure of ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can enhance its lipophilicity and potentially improve its cellular uptake and target specificity. The pentanamido group, on the other hand, can influence the compound's solubility and stability, making it a versatile scaffold for drug design.

Recent studies have highlighted the potential of ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate in various therapeutic applications. For instance, research published in the *Journal of Medicinal Chemistry* has shown that this compound exhibits potent antitumor activity against several cancer cell lines. The mechanism of action involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.

In addition to its anticancer properties, ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has been investigated for its anti-inflammatory effects. Studies have demonstrated that it can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

The pharmacokinetic profile of ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has also been studied in detail. Preclinical data indicate that it has favorable oral bioavailability and a long half-life, which are desirable properties for a potential drug candidate. These characteristics suggest that it could be administered orally with sustained therapeutic effects.

Furthermore, the safety profile of ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has been evaluated in animal models. Toxicity studies have shown that it is well-tolerated at therapeutic doses with no significant adverse effects observed. This is an important consideration for its potential use in clinical settings.

In conclusion, ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS No. 851950-02-2) represents a promising compound with a wide range of potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in drug discovery and medicinal chemistry research.

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